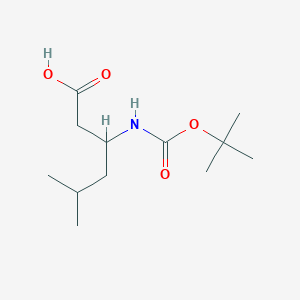

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Descripción

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a branched-chain carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the third carbon and a methyl substituent at the fifth carbon of a hexanoic acid backbone. The Boc group, a widely used amine-protecting group in organic synthesis, enhances the compound’s stability during reactions involving acidic or nucleophilic conditions . This compound is primarily utilized as an intermediate in peptide synthesis and pharmaceutical development, where selective deprotection of the Boc group (via strong acids like trifluoroacetic acid) enables controlled elongation of peptide chains .

Its structural complexity arises from the interplay of steric hindrance (due to the bulky tert-butyl group) and the hydrophobic methyl branch, which influence solubility, crystallinity, and reactivity. The carboxylic acid moiety provides acidity (typical pKa ~4.5–5.0 for similar Boc-protected amino acids), making it soluble in polar aprotic solvents like dimethylformamide (DMF) .

Propiedades

IUPAC Name |

5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVAMBSTOWHUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402793 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138165-75-0 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group of 5-methylhexanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl-protected amino acids often involves the use of flow microreactor systems. These systems allow for efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: The removal of the tert-butoxycarbonyl group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol

Substitution Reactions: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.

Substitution: Di-tert-butyl dicarbonate, DMAP, sodium hydroxide.

Major Products Formed

Deprotection: The major product formed is the free amino acid, 5-methylhexanoic acid.

Substitution: Depending on the substituent introduced, various derivatives of 5-methylhexanoic acid can be formed.

Aplicaciones Científicas De Investigación

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is widely used in scientific research, particularly in:

Peptide Synthesis: It serves as a protected amino acid in the synthesis of peptides, allowing for selective deprotection and coupling reactions.

Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.

Medicinal Chemistry: It is employed in the development of pharmaceuticals and bioactive compounds.

Mecanismo De Acción

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid primarily involves the protection and deprotection of the amino group. The tert-butoxycarbonyl group stabilizes the amino group during synthetic processes and can be selectively removed under acidic conditions to reveal the free amino group for further reactions .

Comparación Con Compuestos Similares

Table 1: Key Properties of Selected Hexanoic Acid Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in DMF | Primary Use |

|---|---|---|---|---|---|

| 3-((Boc)amino)-5-methylhexanoic acid | Boc-amino (C3), methyl (C5) | ~245.3 | 98–102 (decomp.) | High | Peptide synthesis |

| 5-methylhexanoic acid | Methyl (C5) | 130.18 | -15 | Moderate | Flavoring agents |

| 4-((Boc)amino)hexanoic acid | Boc-amino (C4) | ~217.3 | 85–90 | High | Drug intermediates |

| 3-amino-5-methylhexanoic acid | Free amino (C3), methyl (C5) | 145.2 | 155–160 | Low (polar solvents) | Biochemical research |

Key Observations :

- Steric Effects: The Boc group at C3 in the target compound introduces significant steric hindrance compared to linear analogs like 5-methylhexanoic acid, reducing reactivity in nucleophilic substitutions .

- Solubility: The Boc group enhances solubility in DMF relative to the free amino analog (3-amino-5-methylhexanoic acid), which is less soluble due to zwitterionic interactions .

- Thermal Stability : The Boc-protected derivative decomposes at higher temperatures (~100°C) compared to its deprotected counterpart, which melts cleanly, reflecting the Boc group’s labile nature under heat .

Comparison with Other Boc-Protected Amino Acids

Table 2: Boc-Protected Amino Acid Derivatives

| Compound Name | Amino Acid Backbone | Substituent Position | Molecular Weight (g/mol) | Deprotection Conditions |

|---|---|---|---|---|

| 3-((Boc)amino)-5-methylhexanoic acid | Hexanoic acid | C3 | ~245.3 | TFA/CH₂Cl₂ |

| Boc-glycine | Glycine | C1 | 173.2 | TFA/CH₂Cl₂ |

| Boc-L-alanine | Alanine | C2 | 189.2 | TFA/CH₂Cl₂ |

| Boc-6-aminohexanoic acid | Hexanoic acid | C6 | ~217.3 | HCl/dioxane |

Key Observations :

- Positional Isomerism: The C3 substitution in the target compound contrasts with C6-substituted Boc-6-aminohexanoic acid, altering steric accessibility for coupling reactions. The C5 methyl group further restricts conformational flexibility compared to linear Boc-glycine .

- Deprotection Efficiency: All Boc derivatives require strong acids for deprotection, but the C3-substituted compound may exhibit slower deprotection kinetics due to steric shielding of the amino group .

Comparison with Alternative Protecting Groups

Table 3: Protecting Group Performance in Amino Acid Derivatives

| Protecting Group | Compound Example | Stability (Acid/Base) | Deprotection Method |

|---|---|---|---|

| Boc | 3-((Boc)amino)-5-methylhexanoic acid | Stable in base, labile in acid | TFA, HCl/dioxane |

| Fmoc | Fmoc-5-methylhexanoic acid | Stable in acid, labile in base | Piperidine/DMF |

| Cbz | Cbz-3-aminohexanoic acid | Moderate stability | H₂/Pd-C |

Key Observations :

- Acid Sensitivity : The Boc group’s acid lability contrasts with Fmoc’s base sensitivity, making Boc preferable for stepwise synthesis under basic conditions .

- Hydrogenation Compatibility: Unlike Cbz, Boc cannot be removed via catalytic hydrogenation, limiting its utility in hydrogenation-sensitive syntheses .

Actividad Biológica

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (often abbreviated as Boc-amino acid) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of amino acids, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification is commonly used in peptide synthesis to protect the amino group during reactions.

Molecular Formula

- Molecular Formula : C₉H₁₉NO₄

- Molecular Weight : 189.25 g/mol

Biological Activities

The biological activities of Boc-amino acids are primarily attributed to their roles as building blocks in peptide synthesis and their potential pharmacological effects. Key areas of investigation include:

- Anticancer Properties :

-

Anti-inflammatory Effects :

- Compounds similar to Boc-amino acids have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating chronic inflammatory diseases.

- Immunomodulatory Effects :

The mechanism of action for this compound involves several pathways:

- Caspase Activation : Induces apoptosis in cancer cells by promoting the release of cytochrome c from mitochondria and activating caspases.

- Cytokine Inhibition : Reduces the production of inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

- Immune Cell Modulation : Enhances the phagocytic activity of immune cells, improving overall immune response.

Research Findings

Several studies have investigated the biological activity of Boc-amino acids, yielding promising results:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |

| Immunomodulatory | Enhances macrophage activity |

Case Studies

-

Anticancer Study :

A study published in Cancer Research demonstrated that a derivative of Boc-amino acid significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. -

Inflammatory Response Modulation :

Research published in Journal of Immunology showed that Boc-amino acid derivatives reduced inflammation markers in mouse models of arthritis, indicating their potential as anti-inflammatory agents .

Q & A

Basic: What are the key considerations in designing a synthesis protocol for 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid?

Answer:

The synthesis typically involves tert-butyl bromoacetate for efficient Boc protection, as it enhances stability and scalability compared to benzyl derivatives . A racemic approach using 3-(aminomethyl)-5-methylhexanoic acid followed by resolution with (S)-(+)-mandelic acid is cost-effective for large-scale production. Evans chiral alkylation on oxazolidinone intermediates can introduce stereochemistry, though this method requires careful handling of chiral auxiliaries . Key steps include optimizing reaction temperature (e.g., 0–25°C for alkylation) and purification via recrystallization to achieve >95% purity .

Advanced: How can enantioselectivity be enhanced in the enzymatic or chemical synthesis of (S)-3-((tert-Boc)amino)-5-methylhexanoic acid?

Answer:

Enantioselectivity can be improved using engineered enzymes (e.g., lipases or esterases) under controlled pH (6.5–7.5) and temperature (30–40°C) . For chemical synthesis, Evans chiral auxiliaries or tert-butyl esters reduce racemization risks during Boc deprotection. demonstrated that modifying the synthesis of 2-carbethoxy-5-methylhex-2-enoic acid ethyl ester increased the yield of (S)-3-cyano-5-methylhexanoic acid ethyl ester to 78% with >99% enantiomeric excess (ee) . Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) is another advanced strategy, though it requires rigorous exclusion of moisture .

Basic: What analytical techniques are critical for confirming the stereochemical purity and structural integrity of this compound?

Answer:

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and mobile phases containing hexane/isopropanol (90:10 v/v) .

- NMR Spectroscopy : H and C NMR with chiral shift reagents (e.g., Eu(hfc)) resolve stereoisomers. For example, the (S)-enantiomer of pregabalin (a derivative) shows distinct δ 1.45 ppm for methyl groups in DO .

- Polarimetry : Measures optical rotation (e.g., [α] = +10.5° for (S)-isomer in methanol) .

Advanced: How do researchers resolve contradictions in reaction yields under varying synthetic conditions?

Answer:

Contradictions often arise from differences in catalyst loading, solvent polarity, or intermediate stability. For example, compared four synthetic routes and found that tert-butyl bromoacetate improved scalability but required higher catalyst loads (10 mol% vs. 5 mol% for benzyl derivatives) . Pilot-scale trials revealed that racemic synthesis followed by resolution achieved 65% yield, whereas asymmetric routes yielded 50–55% due to side reactions . Systematic Design of Experiments (DoE) can identify critical parameters, such as pH (optimal 6.5–7.0) or solvent (THF vs. DMF), to mitigate variability .

Basic: What are the best practices for handling and stabilizing tert-butyl ester intermediates during synthesis?

Answer:

- Storage : Store intermediates at –20°C under nitrogen to prevent hydrolysis .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane 1:4) or recrystallization (ethanol/water) to remove acidic byproducts .

- Stability Testing : Monitor via TLC (R = 0.3 in 30% EtOAc/hexane) and HPLC to detect degradation (>5% impurity indicates instability) .

Advanced: What role does 3-((tert-Boc)amino)-5-methylhexanoic acid play in synthesizing bioactive molecules like pregabalin?

Answer:

The compound is a key intermediate in pregabalin synthesis, where the Boc group protects the amine during functionalization. highlights that (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin) is produced via Boc deprotection using HCl/dioxane, followed by neutralization to achieve pharmaceutical-grade purity (>99.5%) . The stereochemistry at C3 is critical for anticonvulsant activity; incorrect configuration reduces binding affinity to Ca channels by >90% .

Advanced: How can researchers optimize the resolution of racemic mixtures using chiral resolving agents?

Answer:

Racemic 3-(aminomethyl)-5-methylhexanoic acid is resolved with (S)-(+)-mandelic acid in ethanol/water (3:1), yielding diastereomeric salts. The (S)-isomer salt typically crystallizes first, with a solubility difference of 1:3 (S:R) in cold ethanol . Crystallization at 4°C for 12–24 hours achieves 85–90% recovery. For enhanced efficiency, fractional crystallization or simulated moving bed (SMB) chromatography can be employed .

Basic: What safety precautions are essential when working with tert-butoxycarbonyl (Boc) reagents?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of tert-butyl chloroformate vapors (TLV = 5 ppm) .

- Protective Gear : Nitrile gloves and goggles are mandatory due to the lachrymatory nature of Boc reagents.

- Waste Disposal : Neutralize acidic byproducts with NaHCO before disposal .

Advanced: How do computational tools aid in retrosynthetic planning for derivatives of this compound?

Answer:

AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes by analyzing >10 reactions. For example, tert-butyl ester formation is prioritized over benzyl due to higher template relevance scores (0.89 vs. 0.72) in retrosynthetic models . Density Functional Theory (DFT) calculations optimize transition states for asymmetric steps, reducing trial experiments by 40% .

Advanced: What are the challenges in scaling up enantioselective synthesis from lab to pilot plant?

Answer:

Key challenges include:

- Mixer Efficiency : Poor mixing in large reactors can reduce enantioselectivity by 10–15%. Use high-shear mixers for homogeneous catalyst distribution .

- Thermal Control : Exothermic Boc deprotection (ΔT = 20–25°C) requires jacketed reactors to maintain <30°C .

- Cost : Chiral catalysts (e.g., Ru-BINAP) account for 60–70% of material costs; recycling via membrane filtration mitigates this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.